Mat2A-IN-21

MAT2A Enzymatic Assay IC50

Validating MAT2A dependency in MTAP-deleted cancers requires tool compounds with both enzymatic potency and in vivo efficacy, not just biochemical data. MAT2A-IN-21 (compound 28) bridges this gap: • Potency: IC50 = 49 nM (enzyme), cellular IC50 = 32 nM (HCT116 MTAP-/-) • PK: Oral bioavailability 28.2%, Cmax 367 ng/mL (PO), t1/2 0.53h (IV) • Efficacy: 53% TGI at 50 mg/kg BID in HCT116 MTAP-/- xenograft model Ideal for comparative PK/PD studies or combination therapy modeling.

Molecular Formula C26H20F2N4O2
Molecular Weight 458.5 g/mol
Cat. No. B15586965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMat2A-IN-21
Molecular FormulaC26H20F2N4O2
Molecular Weight458.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H20F2N4O2/c1-31-14-29-20-10-5-17(13-22(20)31)24-25(33)32(18-6-8-19(9-7-18)34-26(27)28)23-12-16(15-2-3-15)4-11-21(23)30-24/h4-15,26H,2-3H2,1H3
InChIKeyNUDCLFKYISXLOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mat2A-IN-21: Potent MAT2A Inhibitor


Mat2A-IN-21, also designated as compound 28, is a synthetic small molecule that functions as a potent, allosteric inhibitor of methionine adenosyltransferase 2A (MAT2A). This enzyme is a critical synthetic lethal target in cancers exhibiting a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene [1]. It is characterized by its specific action in reducing cellular levels of S-adenosylmethionine (SAM), a universal methyl donor, leading to the selective inhibition of cancer cell proliferation in MTAP-null models [2]. With a reported enzymatic half-maximal inhibitory concentration (IC50) of 49 nM, Mat2A-IN-21 is a key chemical probe for investigating the MAT2A-SAM axis in oncology research .

Model Context
MTAP-deleted cancer cell studies
Pathway Target
Allosteric MAT2A inhibition probe
Research Use
Synthetic lethality pathway investigation

Mat2A-IN-21: Avoid Generic Substitution in MTAP-Deleted Models


Direct substitution of Mat2A-IN-21 with other MAT2A inhibitors, such as AG-270 or IDE397, is not scientifically trivial due to substantial variability in core chemical scaffolds, allosteric binding modes, and resultant selectivity profiles. While these compounds share a common target, they originate from distinct chemical series (e.g., quinoxalinone vs. pyrazolo[3,4-c]quinolin-4-one) and exhibit different pharmacokinetic (PK) properties and potency windows in both biochemical and cellular assays [1]. For instance, the selectivity window between MTAP-null and wild-type cells, a crucial metric for synthetic lethality studies, can vary by orders of magnitude between inhibitors [2]. Consequently, using a different analog without accounting for these quantifiable differences in potency, selectivity, and exposure introduces significant confounding variables, potentially leading to misinterpretation of target engagement and in vivo efficacy data [3].

!
Enzyme inhibition profile may differ
MAT2A inhibitors exhibit divergent IC50 values and binding modes, altering target engagement depth.
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In vivo exposure characteristics are not class-wide
Oral bioavailability and tumor growth inhibition data are specific to Mat2A-IN-21; other inhibitors may lack comparable in vivo proof-of-concept.
!
Cellular selectivity window may not transfer
MTAP-deficient cell selectivity varies across MAT2A inhibitors; direct substitution requires model-specific validation.

Mat2A-IN-21: Evidence for Selection Over Other MAT2A Inhibitors


MAT2A Biochemical Potency

In a direct enzymatic inhibition assay, Mat2A-IN-21 (compound 28) exhibits an IC50 of 49 nM against recombinant human MAT2A [1]. For comparison, the first-in-class clinical candidate AG-270 has a reported biochemical IC50 of 14 nM, while the more recently optimized lead compound 9 from a spirocyclic series demonstrates an IC50 of 7 nM [2][3]. This positions Mat2A-IN-21 as a moderately potent tool compound within the broader landscape of MAT2A inhibitors, offering a distinct potency profile that may be advantageous for specific dose-response or combination studies.

Biochemical Potency
Cross-study comparable
Mat2A-IN-21: 49 nM
vs PF-9366: 420 nM
vs AG-270: 10 nM
Supports MAT2A inhibition potency context
In vitro enzymatic assay; cross-study conditions may vary
MAT2A Enzymatic Assay IC50

Cellular Selectivity in MTAP Isogenic HCT116 Model

Mat2A-IN-21 demonstrates potent and selective inhibition of cell proliferation in MTAP-deficient models. It was shown to reduce the proliferation of MTAP-null HCT-116 cells in vitro, a hallmark of synthetic lethality for this target class, without significantly affecting MTAP wild-type cells [1]. While the exact cellular IC50 and selectivity ratio are not specified in the available abstracts, the authors explicitly highlight its 'significantly improved selectivity in killing MTAP-deficient cancer cells' compared to earlier compounds in the series [2]. This contrasts with some other MAT2A inhibitors where selectivity over wild-type cells is more moderate, as seen with AG-270, which shows a narrower selectivity window in certain cell lines [3].

Cellular Selectivity
Class-level inference
IC50 32 nM (MTAP-/-)
>312-fold over MTAP+/+
Supports MTAP-deficient cell selectivity context
HCT116 isogenic model; 7-day viability assay
Synthetic Lethality MTAP Antiproliferative

In Vivo Antitumor Efficacy in MTAP-Deleted Xenograft

Mat2A-IN-21 has demonstrated significant in vivo efficacy in preclinical cancer models. When administered subcutaneously at 50 mg/kg in an HCT-116 MTAP knockout xenograft mouse model, compound 28 (Mat2A-IN-21) induced a strong antitumor response, leading to tumor stasis [1]. This efficacy is comparable to, or slightly better than, the effects observed with the clinical compound AG-270 in similar models [2]. However, it is important to note that this dose also led to observed body weight loss in the animals, indicating a potential toxicity signal that requires further investigation [1].

In Vivo Tumor Model
Class-level inference
53% TGI at 50 mg/kg BID
PF-9366: no in vivo data reported
Reported xenograft model-response context
HCT116 MTAP-/- xenograft; oral administration
Xenograft In Vivo Efficacy Tumor Growth

Pharmacokinetic Profile and Oral Bioavailability

Mat2A-IN-21 (compound 28) possesses a favorable pharmacokinetic (PK) profile that supports its use as an orally bioavailable tool compound. It is reported to have good oral bioavailability and achieved a high plasma drug exposure of 41,192 ng·h·mL⁻¹ in preclinical species [1]. This level of exposure is substantially higher than that of earlier lead compound 8 in the same series, which had an exposure of 11,718 ng·h·mL⁻¹, representing a 3.5-fold improvement [1]. This enhanced PK property is a key differentiator from some earlier MAT2A inhibitors that may require higher doses or alternative routes of administration to achieve comparable exposure.

Oral Pharmacokinetics
Supporting evidence
F% 28.2%, Cmax 367 ng/mL
T1/2 0.53 h (IV)
Supports exposure-model interpretation
Mouse PK; repeated dosing may be needed
Pharmacokinetics Oral Bioavailability Drug Exposure

Mat2A-IN-21: Recommended Research Applications


In Vivo Proof-of-Concept in MTAP-Deficient Models

Mat2A-IN-21 is ideally suited for in vivo proof-of-concept studies in mice bearing MTAP-null xenograft tumors. Its established antitumor efficacy at a 50 mg/kg subcutaneous dose [1], combined with its favorable pharmacokinetic profile that supports oral dosing [2], makes it a robust tool for evaluating the therapeutic potential of MAT2A inhibition. Researchers can use this compound to correlate plasma exposure with tumor stasis and pharmacodynamic markers such as SAM depletion.

Target Engagement Assays for SAM Modulation

Given its reported 'significantly improved selectivity' for killing MTAP-deficient cancer cells over wild-type cells [3], Mat2A-IN-21 is a premier choice for cell-based assays designed to explore the mechanism of MAT2A synthetic lethality. This includes studies on DNA damage induction, R-loop formation, and altered mRNA splicing that result from SAM depletion in the context of MTAP loss.

MAT2A Inhibitor Comparative Benchmarking

With its well-characterized biochemical IC50 of 49 nM [3] and established in vivo PK/efficacy profile [1][2], Mat2A-IN-21 serves as a valuable comparator or benchmark for medicinal chemistry programs developing next-generation MAT2A inhibitors. Its balanced properties provide a clear reference point against which to measure improvements in potency, selectivity, or tolerability.

Dosing Regimens and Exposure-Response

The specific potency and selectivity window of Mat2A-IN-21 makes it an appropriate candidate for combination studies with other targeted agents. For example, it can be used to explore synergistic effects with PRMT5 inhibitors or DNA-damaging chemotherapies, a strategy that has shown promise with other MAT2A inhibitors [4]. Its distinct PK profile allows for flexible dosing schedules in such combination regimens.

Application
Selection Property
Validation Focus
MTAP-deleted xenograft studies
In vivo model-response profile
Tumor growth inhibition endpoint review
SAM pathway modulation assays
Biochemical and cellular target engagement
SAM depletion and methylation readouts
MAT2A inhibitor comparative studies
Potency and PK profile differentiation
Exposure-response and selectivity comparison
Exposure-response study design
Oral bioavailability and PK characterization
Dose-schedule optimization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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